2-Nitro-4-(trifluoromethyl)benzoic acid

描述

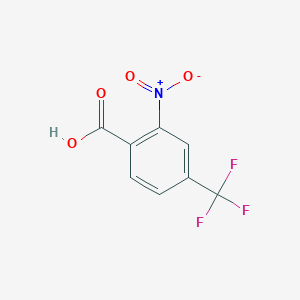

2-Nitro-4-(trifluoromethyl)benzoic acid (CAS 320-94-5) is a nitro-substituted benzoic acid derivative featuring a trifluoromethyl group at the para position relative to the carboxylic acid functional group. This compound is widely utilized in pharmaceutical research and industrial applications due to its unique electronic and steric properties, which arise from the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. Its molecular formula is C₈H₄F₃NO₄, with a molecular weight of 235.11 g/mol . Commercial suppliers such as Merck, TCI Chemicals, and BOC Sciences offer the compound in purities ≥95%, primarily for use in drug development and agrochemical synthesis .

准备方法

Synthetic Routes and Reaction Conditions

2-Nitro-4-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-(trifluoromethyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile under acidic or basic conditions to yield the desired benzoic acid derivative. This method is favored for its efficiency and scalability .

化学反应分析

Reduction of Nitro Group

The nitro group undergoes catalytic hydrogenation to form 2-amino-4-(trifluoromethyl)benzoic acid. Key conditions include:

-

Reagents: H₂ gas with palladium catalysts (e.g., Pd/C)

-

Conditions: 25–60°C, 1–3 atm H₂ pressure

This reaction is critical for synthesizing pharmaceutical intermediates, such as anticonvulsants.

Esterification

The carboxylic acid group reacts with alcohols to form esters under acidic conditions:

| Alcohol | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 60–80°C | 92% | |

| Ethanol | DMAP/FTFBA | 25°C | 88% | |

| Benzyl alcohol | MNBA | 40°C | 78% |

DMAP = 4-(Dimethylamino)pyridine; FTFBA = 2-Fluoro-6-(trifluoromethyl)benzoic anhydride; MNBA = 2-Methyl-6-nitrobenzoic anhydride

Ester derivatives are pivotal in synthesizing macrolactones and polymer precursors .

Hydrolysis of Nitrile Precursors

Industrial synthesis involves hydrolyzing 2-nitro-4-(trifluoromethyl)benzonitrile:

| Base | Temperature | Reaction Time | Yield |

|---|---|---|---|

| NaOH (45–55°C) | 45–55°C | 12–24 hrs | 89% |

| KOH (55–65°C) | 55–65°C | 8–12 hrs | 85% |

This method avoids sulfuric acid, minimizing byproducts like 2-nitroterephthalic acid .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring reacts with nucleophiles (e.g., amines, thiols) at the meta position to the -CF₃ group:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ethylamine | DMF, 80°C | 2-Nitro-4-CF₃-benzamide | 75% |

| Sodium thiolate | EtOH, 60°C | Sulfur-substituted derivative | 68% |

The -CF₃ group directs substitution to the meta position due to its strong electron-withdrawing effect .

Biological Activity

The compound inhibits enzymes involved in inflammatory pathways:

-

Targets: Cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX)

-

IC₅₀: 1.2 µM (COX-2), 3.8 µM (5-LOX)

-

Applications: Anti-inflammatory and anticancer drug development.

Key Structural Influences on Reactivity

-

The -CF₃ group induces steric strain, rotating the carboxylic acid 47.2° out of the aromatic plane .

-

Intermolecular hydrogen bonding forms dimers (R₂²(8) motif), stabilizing intermediates during reactions .

This compound’s versatility in reduction, substitution, and condensation reactions makes it indispensable in medicinal chemistry and materials science.

科学研究应用

2-Nitro-4-(trifluoromethyl)benzoic acid is utilized in several scientific research fields:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor antagonists.

Medicine: As an intermediate in the synthesis of pharmaceuticals, including drugs for treating metabolic disorders.

Industry: Used in the production of agrochemicals and other specialty chemicals

作用机制

The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzoic acid largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its interaction with hydrophobic sites in proteins and enzymes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

4-Nitro-2-(trifluoromethyl)benzoic Acid (CAS 320-37-6)

- Molecular Formula: C₈H₄F₃NO₄ (identical to the parent compound).

- Key Differences : The nitro group is positioned at the 4th carbon , while the trifluoromethyl group is at the 2nd carbon (meta to the carboxylic acid).

- Properties : Higher purity grades (≥97%) are commercially available .

- Applications : Primarily used as a laboratory chemical.

- Hazards : Classified as harmful if swallowed (Acute Toxicity, Oral Category 4) and a skin sensitizer (Category 1) .

5-Nitro-2-(trifluoromethyl)benzoic Acid (CAS 847547-06-2)

- Structure : Nitro group at the 5th carbon , trifluoromethyl at the 2nd carbon .

- Applications: Limited commercial availability; used in niche synthetic routes .

Functional Group Variants

2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7)

- Molecular Formula: C₈H₄F₃NO₃.

- Key Differences : The carboxylic acid (-COOH) is replaced by an aldehyde (-CHO) group.

- Properties : Melting point 41–45°C , lower molecular weight (219.12 g/mol).

- Applications : Intermediate in organic synthesis, particularly in condensation reactions .

2-Nitro-4-(trifluoromethyl)benzonitrile

- Structure : Carboxylic acid replaced by a nitrile (-CN) group.

- Reactivity : Enhanced electrophilicity due to the nitrile group, making it suitable for nucleophilic substitution reactions .

Derivatives with Additional Substituents

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic Acid (CAS 1545-75-1)

- Molecular Formula: C₁₄H₈F₃NO₄S.

- Key Feature : Incorporates a sulfanyl (-S-) bridge between two aromatic rings.

- Applications : Investigated for pharmaceutical applications, including metabolite studies in tyrosinemia treatment .

Acifluorfen Methyl (Agrochemical Intermediate)

- Structure: Derived from {2-Nitro-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenoxy}benzoic acid.

- Applications : Herbicide precursor; highlights the role of nitro and trifluoromethyl groups in agrochemical activity .

Comparative Data Table

Key Findings and Implications

Positional Isomerism : The location of the nitro group significantly impacts applications and hazards. For example, the 4-nitro isomer (CAS 320-37-6) exhibits higher acute toxicity than the parent compound .

Functional Group Effects : Replacing -COOH with -CHO or -CN alters reactivity and suitability for specific reactions (e.g., aldehydes in condensations, nitriles in nucleophilic substitutions) .

Commercial Availability : The parent compound and its 4-nitro isomer are more widely available than derivatives like the sulfanyl variant, reflecting demand in pharmaceuticals .

Safety Profiles : Structural modifications influence toxicity; proper handling protocols are critical, especially for compounds with skin sensitization risks .

生物活性

2-Nitro-4-(trifluoromethyl)benzoic acid (NTB) is a compound of significant interest in organic synthesis and pharmacology due to its unique structural features, including a nitro group and a trifluoromethyl moiety. These functional groups contribute to its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of NTB, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₄F₃N₁O₄. Its structure is characterized by:

- Nitro Group (-NO₂) : Enhances electron deficiency, which can influence reactivity and biological interactions.

- Trifluoromethyl Group (-CF₃) : Increases lipophilicity, aiding in membrane penetration and potentially enhancing bioactivity.

Pharmacological Applications

Research indicates that NTB exhibits various biological activities, particularly in pharmacology:

- Anti-inflammatory Properties : NTB has been studied for its potential as an anti-inflammatory agent. The presence of the nitro group may facilitate interactions with inflammatory pathways, although specific mechanisms remain to be fully elucidated .

- Metabolic Pathway Modulation : Studies have shown that NTB can influence enzyme activity related to metabolic pathways. For instance, it has been linked to the modulation of enzymes involved in tyrosinemia type I treatment, where metabolites of NTB were identified in patient urine samples .

- Anticancer Potential : Preliminary studies suggest that NTB may possess anticancer properties. The trifluoromethyl group has been associated with enhanced potency against certain cancer cell lines, potentially through mechanisms involving reactive oxygen species or apoptosis induction .

The mechanisms underlying the biological activities of NTB are complex and involve several pathways:

- Enzyme Interaction : NTB's structure allows it to interact with specific enzymes, potentially altering their activity. This interaction can modulate biochemical processes within cells, leading to therapeutic effects.

- Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group facilitates the compound's ability to penetrate cell membranes, enhancing its bioavailability and efficacy in biological systems.

Case Studies

Several studies have explored the biological effects of NTB:

- Tyrosinemia Type I Study : A study utilized NMR spectroscopy to identify metabolites of NTB in patients treated with nitisinone for tyrosinemia type I. This research highlighted the compound's role in metabolic pathways and its potential therapeutic implications .

- Anticancer Activity Assessment : In vitro studies demonstrated that NTB could inhibit cancer cell proliferation in specific cell lines. The introduction of the trifluoromethyl group was shown to significantly enhance this effect compared to non-fluorinated analogs .

Comparative Analysis

To better understand the unique properties of NTB, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Nitro-2-(trifluoromethyl)benzoic acid | C₈H₄F₃N₁O₄ | Nitro group at position 4; different regioisomer |

| 3-Nitro-4-(trifluoromethyl)benzoic acid | C₈H₄F₃N₁O₄ | Nitro group at position 3; altered reactivity |

| 2,6-Dinitro-4-(trifluoromethyl)benzoic acid | C₈H₄F₃N₂O₄ | Additional nitro group; increased electron deficiency |

The unique arrangement of functional groups in NTB contributes to its distinct reactivity and biological activity compared to these similar compounds.

常见问题

Q. Basic: What are the recommended methods for synthesizing 2-Nitro-4-(trifluoromethyl)benzoic acid in laboratory settings?

Methodological Answer:

Synthesis typically involves nitration and trifluoromethylation of benzoic acid derivatives. A key approach includes:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to achieve selective nitration at the ortho position relative to the trifluoromethyl group, minimizing byproducts like regioisomers .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, validated via high-performance liquid chromatography (HPLC) .

- Validation : Confirm structural integrity using ¹H NMR (δ ~8.5 ppm for aromatic protons) and Fourier-transform infrared spectroscopy (FT-IR) (C=O stretch at ~1700 cm⁻¹) .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE Requirements :

- Reactivity : Avoid oxidizers (e.g., NOₓ compounds) to prevent hazardous reactions. Store in inert conditions (argon atmosphere) at 4°C .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated chemical waste containers .

Q. Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Q. Advanced: How can researchers resolve contradictions in spectroscopic data between theoretical and experimental results?

Methodological Answer:

Cross-validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to identify discrepancies in electron density distribution .

Fragmentation analysis : Use high-resolution MS/MS to confirm structural assignments (e.g., loss of NO₂ group at m/z 189) .

Dynamic NMR (DNMR) : Assess rotational barriers of the nitro group if anomalous peak splitting occurs (e.g., coalescence temperature studies in DMSO-d₆) .

Q. Advanced: What mechanistic insights explain the stability of this compound under acidic conditions?

Methodological Answer:

- Electron-withdrawing effects : The nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the aromatic ring, reducing susceptibility to electrophilic substitution.

- Degradation pathways : Prolonged exposure to strong acids (pH < 2) may induce denitration, forming 4-(trifluoromethyl)benzoic acid. Monitor via:

- LC-MS : Quantify degradation products (e.g., m/z 189 for denitrated species) .

- pH-stat titration : Track protonation kinetics of the carboxylic acid group .

Q. Advanced: How does the compound behave in supramolecular interactions relevant to crystal engineering?

Methodological Answer:

- Intermolecular interactions :

- Co-crystallization strategies : Design co-crystals with pyridine derivatives (e.g., 4-dimethylaminopyridine) to enhance lattice stability. Refine using SHELXL to optimize unit cell parameters .

Q. Advanced: What strategies optimize the compound’s solubility for biological assays without structural modification?

Methodological Answer:

- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin (10 mM) to solubilize in aqueous buffers .

- Solubility parameters : Hansen parameters (δD=18.5, δP=10.2, δH=6.8) guide solvent selection (e.g., acetone/water mixtures) .

- Nanoformulation : Prepare micelles using polysorbate-80 (0.1% w/v) and confirm stability via dynamic light scattering (DLS) (PDI < 0.3) .

属性

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-5(7(13)14)6(3-4)12(15)16/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSAXQPTXWKDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348974 | |

| Record name | 2-nitro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-94-5 | |

| Record name | 2-Nitro-4-trifluoromethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-nitro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-4-TRIFLUOROMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9M35SV4P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。